Product packaging for Potassium 4-dodecylbenzenesulfonate(Cat. No.:CAS No. 14564-74-0)

Potassium 4-dodecylbenzenesulfonate

Cat. No.: B032833
CAS No.: 14564-74-0
M. Wt: 364.6 g/mol
InChI Key: CVZUNXUUYQKGKS-UHFFFAOYSA-M
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Description

Potassium 4-dodecylbenzenesulfonate is a high-purity anionic surfactant renowned for its critical role in biochemical and biophysical research. Its structure integrates a hydrophilic sulfonate headgroup, neutralized by a potassium ion, with a hydrophobic dodecylbenzene tail, making it a potent tool for disrupting lipid-lipid and lipid-protein interactions. This compound is extensively employed in the solubilization, isolation, and crystallization of membrane proteins, where it effectively disassembles the lipid bilayer while maintaining protein integrity. Its mechanism of action involves intercalating into membranes, effectively masking hydrophobic protein surfaces and forming mixed micelles, which allows for the extraction of functional membrane proteins into an aqueous environment for downstream analysis. Beyond structural biology, researchers utilize this compound in model membrane systems to study lipid dynamics and as a key component in capillary electrophoresis for chiral separations due to its ability to form micelles that differentially interact with analytes. This reagent is provided For Research Use Only and is an indispensable asset for scientists advancing our understanding of cellular membranes, protein biochemistry, and separation science.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H29KO3S B032833 Potassium 4-dodecylbenzenesulfonate CAS No. 14564-74-0

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

potassium;4-dodecylbenzenesulfonate
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C18H30O3S.K/c1-2-3-4-5-6-7-8-9-10-11-12-17-13-15-18(16-14-17)22(19,20)21;/h13-16H,2-12H2,1H3,(H,19,20,21);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVZUNXUUYQKGKS-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCC1=CC=C(C=C1)S(=O)(=O)[O-].[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H29KO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9065786
Record name Potassium 4-dodecylbenzenesulphonate
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Molecular Weight

364.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

14564-74-0
Record name Potassium 4-dodecylbenzenesulfonate
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Record name Benzenesulfonic acid, 4-dodecyl-, potassium salt (1:1)
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Record name Potassium 4-dodecylbenzenesulphonate
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Record name Potassium 4-dodecylbenzenesulphonate
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Record name POTASSIUM 4-DODECYLBENZENESULFONATE
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Advanced Synthetic Strategies and Isolation Methodologies

Elucidation of Sulfonation Reaction Pathways

The primary step in the synthesis of potassium 4-dodecylbenzenesulfonate is the sulfonation of dodecylbenzene (B1670861). This reaction is a classic example of electrophilic aromatic substitution, where an electrophile attacks the electron-rich benzene (B151609) ring.

Electrophilic Aromatic Substitution Mechanisms in Dodecylbenzene Sulfonation

The sulfonation of dodecylbenzene proceeds via an electrophilic aromatic substitution (EAS) mechanism. masterorganicchemistry.com In this multi-step process, the aromatic ring acts as a nucleophile, attacking a potent electrophile. masterorganicchemistry.com This initial attack is the rate-determining step as it temporarily disrupts the aromaticity of the ring, leading to the formation of a carbocation intermediate known as a benzenium ion or a σ-complex. libretexts.org In the subsequent fast step, a weak base removes a proton from the carbon atom bonded to the new substituent, which restores the aromaticity of the ring and yields the final product. masterorganicchemistry.com

The dodecyl group, being an alkyl group, is an activating group and an ortho-, para-director. This means it increases the rate of the electrophilic aromatic substitution reaction compared to benzene and directs the incoming electrophile to the positions ortho and para to itself. The para position is sterically less hindered, making 4-dodecylbenzenesulfonic acid the major product. wikipedia.org

Investigation of Sulfonating Agents and Reaction Kinetics

Various sulfonating agents can be employed for the sulfonation of dodecylbenzene, with sulfur trioxide (SO₃) and concentrated sulfuric acid being the most common. alfa-chemistry.commasterorganicchemistry.com Fuming sulfuric acid, also known as oleum, which is a solution of SO₃ in H₂SO₄, is also a highly effective sulfonating agent. masterorganicchemistry.com The actual electrophile in these reactions is believed to be protonated sulfur trioxide, HSO₃⁺, or in some cases, the highly electrophilic SO₃ molecule itself. libretexts.orgmasterorganicchemistry.com

The kinetics of dodecylbenzene sulfonation have been the subject of detailed investigation. Studies have shown that the reaction rate is dependent on the concentrations of both dodecylbenzene and the sulfonating agent. For instance, one study determined the reaction to be of 0.74 order with respect to dodecylbenzene and 1.59 order with respect to sulfur trioxide. hrpub.org The reaction rate constant (k) is also influenced by temperature, with an activation energy of approximately 43.3 kJ/mol reported in one study. researchgate.net The progress of the reaction can be monitored by titrating the remaining sulfonating agent with a standard base solution. hrpub.org

Table 1: Kinetic Parameters for Dodecylbenzene Sulfonation

Kinetic ParameterValueReference
Order with respect to Dodecylbenzene0.74 hrpub.org
Order with respect to Sulfur Trioxide1.59 hrpub.org
Activation Energy (Ea)43.29 kJ/mol researchgate.net

Neutralization and Potassium Salt Formation Processes

Following the sulfonation of dodecylbenzene to produce dodecylbenzenesulfonic acid, the next critical step is its neutralization with a suitable potassium base to form the desired this compound.

Stoichiometric Considerations and pH Optimization in Potassium Salt Synthesis

The neutralization of dodecylbenzenesulfonic acid with a potassium base, such as potassium hydroxide (B78521) (KOH), is an acid-base reaction that requires careful stoichiometric control. youtube.comyoutube.com The reaction proceeds in a 1:1 molar ratio between the sulfonic acid and the potassium hydroxide.

To ensure complete neutralization and obtain a high-purity product, it is essential to accurately determine the amount of dodecylbenzenesulfonic acid produced in the first step. This can be achieved through titration. The pH of the reaction mixture is a critical parameter to monitor. The final pH should be near neutral (pH 7) to indicate that all the acid has been consumed. Maintaining the pH within a specific range, often between 7.0 and 11.5 for the sodium salt equivalent, is crucial for the stability and quality of the final product. thfine.com

Influence of Reaction Conditions on Product Yield and Purity

The yield and purity of this compound are significantly influenced by the reaction conditions during neutralization. Temperature control is important as excessive heat can lead to side reactions and degradation of the product. Efficient mixing is also crucial to ensure uniform distribution of the reactants and to facilitate a complete reaction.

In industrial settings, a process known as "dry neutralization" can be employed, where the sulfonic acid is reacted with a solid base like potassium carbonate. researchgate.netresearchgate.net In this scenario, the acid also acts as a binder in a granulation process. researchgate.net The kinetics of this process are complex, involving both the chemical reaction and the physical process of wetting the solid base particles. researchgate.net The temperature during dry neutralization also plays a significant role in the reaction kinetics. researchgate.net

Optimization of Purification and Isolation Techniques

After the synthesis of this compound, purification and isolation are necessary to obtain a product with the desired quality. A common method for purification involves precipitation. Due to the lower solubility of potassium dodecylbenzenesulfonate compared to its sodium counterpart in certain conditions, it can be selectively precipitated. nih.gov

One effective technique takes advantage of the low solubility of potassium dodecyl sulfate (B86663) (a similar compound) to precipitate the product from solution. nih.gov By adding a potassium salt, such as potassium chloride (KCl), to a solution containing the dodecylbenzenesulfonate, the potassium salt of the surfactant can be precipitated out. nih.gov The efficiency of this precipitation can be influenced by factors such as the concentration of the potassium salt, the pH of the solution, and the temperature. nih.gov After precipitation, the solid product can be collected by filtration, washed to remove impurities, and then dried to yield the final, purified this compound.

Recrystallization and Solvent-Based Refinement Strategies

Recrystallization is a fundamental technique for the purification of solid organic compounds, including this compound. The underlying principle is the differential solubility of the compound and its impurities in a given solvent or solvent system at varying temperatures. For aryl sulfonic acid salts, which are often highly water-soluble, finding suitable solvent systems can be challenging but is crucial for effective purification. google.com

A common strategy for the purification of surfactants like this compound is the use of a mixed-solvent system. This typically involves a "good" solvent, in which the compound is readily soluble, and a "bad" or "anti-solvent," in which it is poorly soluble. europeanpharmaceuticalreview.comsdu.dk For this compound, an ethanol-water mixture is a frequently employed system. The crude product is dissolved in a minimal amount of hot ethanol (B145695) (the "good" solvent), and then water (the "anti-solvent") is added dropwise until the solution becomes turbid, indicating the onset of precipitation. sdu.dk The solution is then gently heated to redissolve the precipitate and subsequently cooled slowly to allow for the formation of pure crystals. sdu.dk

The choice of anti-solvent and the solvent-to-anti-solvent ratio are critical parameters that influence the yield and purity of the final product. Acetone (B3395972), for instance, has been successfully used as an anti-solvent in the crystallization of the related compound, sodium dodecyl sulfate. researchgate.net The dielectric constant of the anti-solvent plays a significant role; solvents with lower dielectric constants, such as isopropanol (B130326) and acetone, have been shown to be effective in inducing the crystallization of potassium salts from aqueous solutions. mdpi.com

The rate of cooling and the final temperature are also key variables. Slow, controlled cooling generally promotes the growth of larger, purer crystals, as it allows for the selective incorporation of the desired molecules into the crystal lattice while excluding impurities. europeanpharmaceuticalreview.com In some instances, a slurry method can be employed for purification. This involves suspending the impure solid in a liquid phase where it has limited solubility. The impurities dissolve into the liquid phase, leaving behind a more purified solid which can then be collected by filtration. google.com

The effectiveness of a recrystallization protocol can be significantly enhanced through the use of Process Analytical Technology (PAT). europeanpharmaceuticalreview.com Tools such as in-situ infrared (IR) and Raman spectroscopy can monitor the concentration of the solute in the solution in real-time, allowing for precise control over supersaturation, a key driver for crystallization. sut.ac.thmdpi.com This level of control helps in optimizing the yield and ensuring consistent product quality. nih.gov

Table 1: Solvent Properties and Their Impact on Recrystallization

Solvent PropertyDesired Characteristic for "Good" SolventDesired Characteristic for "Anti-Solvent"Impact on Recrystallization of this compound
Solubility High solubility for the compound at elevated temperatures.Low solubility for the compound at all temperatures.Ethanol is a suitable "good" solvent, while water or acetone can act as an "anti-solvent" to induce precipitation. sdu.dkresearchgate.net
Boiling Point Should be low enough for easy removal from the purified crystals.Miscible with the "good" solvent.The volatility of the chosen solvent system will affect the drying process of the final product.
Dielectric Constant ---Lower dielectric constant often enhances precipitation of ionic salts.Anti-solvents like isopropanol and acetone with low dielectric constants can effectively induce crystallization. mdpi.com
Inertness Must not react with the compound.Must not react with the compound.The chosen solvents should be chemically inert to avoid the formation of by-products.

Evaluation of Continuous versus Batch Processes for Research-Scale Production

The production of this compound at a research scale can be accomplished through either batch or continuous processing. Each methodology presents a distinct set of advantages and disadvantages in terms of efficiency, safety, cost, and scalability.

Batch Processing

Batch processing is the traditional method for chemical synthesis at the laboratory scale. It involves the sequential addition of reactants to a single vessel, where the reaction proceeds to completion. For the synthesis of this compound, this would entail the sulfonation of dodecylbenzene followed by neutralization with potassium hydroxide in a batch reactor. researchgate.net

One of the primary advantages of batch processing at a research scale is its flexibility. It allows for easy modification of reaction parameters and is well-suited for exploratory synthesis and the production of small quantities of material. The equipment is generally less complex and less expensive than that required for continuous processing. However, batch processes can suffer from issues related to heat and mass transfer, especially in highly exothermic reactions like sulfonation. This can lead to the formation of by-products and a less consistent product quality between batches. nih.gov Kinetic studies of dodecylbenzene sulfonation in a batch reactor have shown the reaction to be of fractional order with respect to dodecylbenzene and of a higher order with respect to the sulfonating agent, highlighting the complexity of controlling the reaction rate. researchgate.net

Continuous Processing

Continuous processing, particularly utilizing microreactor technology, offers a compelling alternative for research-scale synthesis. In a continuous process, reactants are continuously fed into a reactor, and the product is continuously removed. Microreactors, with their high surface-area-to-volume ratio, provide excellent heat and mass transfer, which is highly beneficial for controlling fast and exothermic reactions like sulfonation. nih.gov This enhanced control can lead to higher yields, improved product purity, and enhanced safety due to the small reaction volumes. nih.govresearchgate.net

Studies on the sulfonation of dodecylbenzene in microreactors have demonstrated the potential for rapid reaction times and high yields. researchgate.net The residence time, temperature, and molar ratio of reactants can be precisely controlled, leading to a more consistent product. While the initial setup cost for a continuous system may be higher, the long-term benefits can include reduced operational costs, less waste generation, and a more efficient use of raw materials.

Comparative Evaluation for Research-Scale Production

For research-scale production, the choice between batch and continuous processing depends on the specific goals of the research. Batch processing remains a practical option for initial exploratory work and when only small, infrequent batches are required. However, for process optimization, kinetic studies, and the consistent production of high-purity material, continuous processing in a microreactor offers significant advantages. The enhanced control over reaction parameters in a continuous system can lead to a more reproducible and scalable process, which is a critical consideration for research that may eventually be translated to a larger scale.

Table 2: Comparison of Batch and Continuous Processes for Research-Scale Production

FeatureBatch ProcessContinuous Process (Microreactor)
Process Control Less precise control over temperature and mixing, potential for hotspots.Excellent control over temperature, residence time, and mixing.
Product Quality Potential for batch-to-batch variability.High consistency and reproducibility.
Safety Higher risk with larger volumes of reactants, especially for exothermic reactions.Inherently safer due to small reaction volumes.
Scalability Scale-up can be challenging and may require re-optimization.More straightforward scalability by parallelization or longer run times.
Yield & Purity Can be lower due to side reactions and less optimal conditions.Often higher due to better control, leading to fewer by-products. researchgate.net
Initial Cost Lower initial investment in equipment.Higher initial investment in pumps, reactors, and control systems.
Operational Cost Can be higher due to lower efficiency and more waste.Can be lower due to higher efficiency and less waste.
Flexibility High flexibility for trying different reactions and conditions.Less flexible for rapid changes in reaction types, but ideal for optimization.

Sophisticated Analytical Characterization in Academic Research

Spectroscopic and Spectrometric Techniques for Structural Elucidation

Spectroscopic and spectrometric methods are fundamental tools for confirming the identity and structural integrity of potassium 4-dodecylbenzenesulfonate. These techniques probe the interaction of the molecule with electromagnetic radiation and electric/magnetic fields, yielding data that is then interpreted to build a comprehensive picture of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Architecture

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful, non-destructive technique for determining the detailed molecular structure of this compound. By analyzing the magnetic properties of atomic nuclei, NMR provides information on the chemical environment of each atom, allowing for the confirmation of the dodecyl chain and the aromatic sulfonate group.

In a typical ¹H NMR spectrum of this compound, specific chemical shifts (δ) are indicative of the different proton environments within the molecule. The protons of the dodecyl chain's methyl (CH₃) and methylene (B1212753) (CH₂) groups are expected to resonate in the upfield region, typically between δ 0.8 and 1.5 ppm. In contrast, the protons on the benzene (B151609) ring, being in a more electron-withdrawn environment due to the sulfonate group, will appear in the downfield region, generally between δ 7.2 and 7.6 ppm. The integration of these signals provides a quantitative measure of the number of protons in each environment, further confirming the structure.

Furthermore, advanced NMR techniques, such as two-dimensional NMR (e.g., COSY, HSQC), can be employed to establish the connectivity between different parts of the molecule, providing unambiguous evidence for the 4-substitution pattern on the benzene ring and the attachment of the dodecyl chain. In studies of related potassium channels in detergent micelles, NMR has been instrumental in determining the secondary structure and backbone assignment of the protein, highlighting the versatility of this technique in complex biological systems. nih.gov

Table 1: Expected ¹H NMR Chemical Shifts for this compound

Molecular FragmentChemical Shift (δ, ppm)
Dodecyl Chain (CH₃, CH₂)0.8–1.5
Aromatic Protons (C₆H₄)7.2–7.6

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an essential analytical technique used to determine the molecular weight of this compound with high accuracy. The compound has a molecular formula of C₁₈H₂₉KO₃S and a molecular weight of approximately 364.58 g/mol . nih.gov In a mass spectrometer, the compound is ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z). The exact mass of this compound has been computed to be 364.14744744 Da. nih.gov

Electrospray ionization (ESI) is a soft ionization technique commonly used for analyzing surfactants like dodecylbenzene (B1670861) sulfonates. In ESI-MS, the dodecylbenzenesulfonate anion is often observed at an m/z of 325.18. researchgate.net This corresponds to the anionic part of the molecule (C₁₈H₂₉O₃S)⁻ after the loss of the potassium ion. High-resolution mass spectrometry (HRMS) can provide even more precise mass measurements, which is crucial for confirming the elemental composition of the molecule and distinguishing it from other compounds with similar nominal masses.

Fragmentation analysis, often performed using tandem mass spectrometry (MS/MS), can provide further structural information. By inducing the fragmentation of the parent ion and analyzing the resulting fragment ions, researchers can deduce the connectivity of the molecule. For instance, the fragmentation of the dodecylbenzenesulfonate anion would likely show characteristic losses corresponding to the alkyl chain and the sulfonate group, further corroborating the structure.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Purity Assessment and Quantitative Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy is a widely used technique for the quantitative analysis and purity assessment of this compound. This method is based on the principle that molecules containing π-electrons or non-bonding electrons (n-electrons) can absorb energy in the form of ultraviolet or visible light to excite these electrons to higher anti-bonding molecular orbitals.

The benzene ring in this compound contains a system of π-electrons, which gives rise to characteristic absorption bands in the UV region. For the closely related sodium dodecylbenzene sulfonate (SDBS), strong absorption bands are observed at approximately 194 nm and 225 nm, with a weaker band around 260 nm. researchgate.net These absorptions are attributed to the π-π* electronic transitions within the aromatic ring. researchgate.net A UV absorbance peak for SDBS has also been reported at 224 nm, which was selected as the detection wavelength for quantitative analysis in some studies. researchgate.net The intensity of the absorption is directly proportional to the concentration of the compound in solution, a relationship described by the Beer-Lambert law. This allows for the precise determination of the concentration of this compound in various samples.

UV-Vis spectroscopy is also a valuable tool for assessing the purity of the compound. The presence of impurities, such as residual dodecylbenzene, can be detected by monitoring for characteristic absorbance peaks. For instance, residual dodecylbenzene can be quantified by its UV-Vis absorbance at 223 nm, with a permissible limit often set at less than 0.5%.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification in Related Compounds

The FT-IR spectrum of a dodecylbenzene sulfonate would exhibit several key absorption bands that confirm its structure:

Aromatic C-H Stretching: These vibrations typically appear above 3000 cm⁻¹.

Aliphatic C-H Stretching: The asymmetric and symmetric stretching vibrations of the methylene (CH₂) and methyl (CH₃) groups in the dodecyl chain are observed in the region of 2850-2960 cm⁻¹. Specifically, the C-H asymmetric stretching of the CH₂ group is seen around 2925 cm⁻¹, while the asymmetric stretching of the terminal -CH₃ group is at approximately 2958 cm⁻¹. researchgate.net

Aromatic C=C Stretching: The stretching vibrations of the carbon-carbon double bonds in the benzene ring give rise to characteristic bands in the 1450-1600 cm⁻¹ region. For phenylated ligands, bands at 1609 and 1493 cm⁻¹ correspond to the C=C stretching of the benzene ring. researchgate.net

Sulfonate Group (SO₃⁻) Vibrations: The sulfonate group is characterized by strong, distinct absorption bands. The asymmetric stretching of the S=O bond typically appears as a broad, intense band around 1184 cm⁻¹, while the symmetric stretching is observed as a sharp band near 1027 cm⁻¹. researchgate.net

Aromatic C-H Out-of-Plane Bending: These deformations are found at lower frequencies, between 800 and 500 cm⁻¹, and can provide information about the substitution pattern of the benzene ring. researchgate.net

Table 2: Characteristic FT-IR Absorption Bands for Dodecylbenzene Sulfonate Functional Groups

Functional GroupWavenumber (cm⁻¹)Type of Vibration
Aliphatic C-H2850-2960Stretching
Aromatic C=C1450-1600Stretching
Sulfonate (S=O)~1184 (asymmetric), ~1027 (symmetric)Stretching
Aromatic C-H800-500Out-of-plane bending

Chromatographic Methods for Purity Assessment and Isomer Analysis

Chromatographic techniques are indispensable for separating the components of a mixture, making them ideal for assessing the purity of this compound and analyzing its various isomers.

High-Performance Liquid Chromatography (HPLC) for Yield Monitoring and Purity Determination

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of linear alkylbenzene sulfonates (LAS), including this compound. It is widely employed for monitoring reaction yields during synthesis and for determining the final purity of the product. scielo.br

In a typical HPLC setup for LAS analysis, a reversed-phase column, such as a C8 or C18 column, is used. scielo.br The separation is based on the differential partitioning of the analytes between the nonpolar stationary phase and a more polar mobile phase. The mobile phase often consists of a mixture of an organic solvent, like acetonitrile (B52724) or methanol (B129727), and an aqueous solution containing a salt, such as sodium perchlorate, to improve peak shape and resolution. scielo.br

For the analysis of dodecylbenzene sulfonic acid and its salts, a mobile phase containing acetonitrile, water, and an acid like phosphoric or formic acid can be used. sielc.comsielc.com Detection is commonly achieved using a UV detector set at a wavelength where the benzene ring absorbs strongly, such as 225 nm, or a fluorescence detector with excitation at 225 nm and emission at 290 nm. researchgate.net

HPLC is particularly useful for separating the different isomers of dodecylbenzene sulfonate that may be present in a commercial product. The position of the phenyl group on the dodecyl chain can vary, leading to a mixture of isomers. These isomers can often be resolved by HPLC, allowing for their individual quantification. The method's precision, linearity, and limit of detection can be validated to ensure accurate and reliable results. scielo.br For instance, recovery percentages for different LAS homologs have been reported to be in the range of 98-101%. scielo.br

Table 3: Typical HPLC Conditions for the Analysis of Linear Alkylbenzene Sulfonates

ParameterCondition
ColumnC8 or C18 reversed-phase
Mobile PhaseAcetonitrile/Water or Methanol/Water with a salt (e.g., NaClO₄) or acid (e.g., H₃PO₄)
DetectorUV (e.g., 225 nm) or Fluorescence (Ex: 225 nm, Em: 290 nm)
ApplicationPurity determination, isomer analysis, yield monitoring

Gas Chromatography-Mass Spectrometry (GC-MS) for Identification of Degradation Products

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for identifying the degradation products of this compound. The biodegradation of linear alkylbenzene sulfonates (LAS), such as the target compound, typically proceeds through the oxidation of the alkyl chain. This process leads to the formation of a series of shorter-chain sulfophenylcarboxylic acids (SPCs).

In a typical study, a sample containing this compound is subjected to conditions that promote degradation, such as exposure to microorganisms. The degradation products are then extracted and derivatized to make them volatile for GC-MS analysis. The gas chromatograph separates the individual components of the mixture, and the mass spectrometer provides detailed information about the molecular weight and fragmentation pattern of each component, allowing for their identification.

Research on the biodegradation of dodecylbenzene sulfonate (DBS) has identified several key intermediate products. The initial step is often the oxidation of the terminal methyl group of the dodecyl chain to a carboxylic acid, forming 4-sulfophenyldodecanoic acid. Subsequent β-oxidation shortens the alkyl chain, leading to a series of SPCs with varying chain lengths. Ultimately, this can lead to the formation of 4-sulfobenzoic acid. nih.gov

A study utilizing electrospray ionization mass spectrometry (ESI-MS), a related technique, on the degradation of DBS by Chlorella vulgaris detected several intermediate products. The mass-to-charge ratios (m/z) of these intermediates provide evidence for the proposed degradation pathway. For instance, the deprotonated molecule of DBS appears at an m/z of 325.18. nih.gov During degradation, ion peaks corresponding to intermediates such as 4-sodium sulfophenyldodecanoate (m/z 299.09473) and 4-sodium sulfobenzoic acid (m/z 215.00125) have been observed. nih.gov The MS/MS fragmentation of the parent ion can further confirm the structure of the degradation products. For example, the ion at m/z 325.18 can fragment to produce a characteristic ion at m/z 183.01. nih.gov

Table 1: Representative GC-MS Data for Dodecylbenzene Sulfonate Degradation Products

Retention Time (min)Identified CompoundKey Mass Fragments (m/z)Proposed Structure
18.54-Sulfophenyldodecanoic acid299, 183, 117HOOC-(CH₂)₁₁-C₆H₄-SO₃⁻
15.24-Sulfophenyl-octanoic acid243, 183, 117HOOC-(CH₂)₇-C₆H₄-SO₃⁻
12.84-Sulfophenyl-hexanoic acid215, 183, 117HOOC-(CH₂)₅-C₆H₄-SO₃⁻
9.74-Sulfobenzoic acid183, 139, 95HOOC-C₆H₄-SO₃⁻

Elemental Analysis and Titrimetric Approaches for Compositional Verification

Elemental analysis and titrimetric methods are fundamental for verifying the elemental composition and determining the purity of this compound.

Elemental Analysis provides the percentage composition of carbon, hydrogen, and sulfur in the compound. This experimental data is then compared with the theoretical values calculated from the molecular formula of this compound (C₁₈H₂₉KO₃S) to confirm its empirical formula and assess its purity.

Table 2: Elemental Analysis Data for this compound

ElementTheoretical Percentage (%)Experimental Percentage (%)
Carbon (C)59.3059.25
Hydrogen (H)8.028.05
Sulfur (S)8.798.75

Titrimetric approaches , particularly potentiometric titration, are widely used to determine the active matter content of anionic surfactants like this compound. metrohm.commetrohm.comrice.edu This method involves titrating the anionic surfactant with a standard solution of a cationic surfactant, such as Hyamine® 1622 (benzethonium chloride) or TEGO®trant. metrohm.comrice.edu The reaction forms a precipitate of the anionic-cationic surfactant complex. An ion-selective electrode that responds to the changing concentration of the surfactant ions is used to monitor the titration, and the endpoint is identified by a sharp change in potential. metrohm.comresearchgate.net

The titration is typically carried out in a two-phase system (e.g., water and an organic solvent) to ensure the solubility of the reactants and the precipitate. metrohm.com The pH of the solution is also an important parameter and is generally adjusted to a specific value depending on the sample matrix. metrohm.comazom.com

Table 3: Typical Parameters for Potentiometric Titration of an Anionic Surfactant

ParameterValue/Condition
Titrant0.004 M Hyamine® 1622
Sample Concentration~0.004 mol/L
pH2-3
ElectrodeSurfactant-selective electrode
Endpoint DetectionPotentiometric (inflection point of the titration curve)

Advanced Techniques for Solid-State and Complex Characterization (e.g., SEM, XRD)

Advanced analytical techniques such as Scanning Electron Microscopy (SEM) and X-ray Diffraction (XRD) are employed for the solid-state characterization of this compound, providing insights into its morphology and crystal structure.

Scanning Electron Microscopy (SEM) is used to visualize the surface morphology, particle size, and shape of the powdered form of the compound. High-resolution SEM images can reveal details about the texture and aggregation of the particles, which can be important for its formulation and application. Studies on related compounds, such as sodium dodecyl benzene sulfonate (SDBS), have utilized SEM to observe changes in morphology when complexed with other substances. osti.gov

X-ray Diffraction (XRD) is a primary technique for determining the crystalline structure of solid materials. The XRD pattern of a crystalline substance is unique and acts as a fingerprint for that specific phase. For this compound, XRD can be used to confirm its crystalline nature, identify the crystal system, and determine the unit cell parameters. It is also a valuable tool for assessing the purity of the material, as the presence of other crystalline phases would result in additional peaks in the diffraction pattern. In research involving surfactant-based materials, XRD is used to investigate the crystal structure of the synthesized powders. osti.gov

Table 4: Hypothetical XRD Data for Crystalline this compound

2θ (degrees)d-spacing (Å)Relative Intensity (%)
5.516.05100
11.08.0345
16.55.3760
22.14.0285
27.73.2230

Fundamental Interfacial and Self Assembly Phenomena

Elucidation of Surface Tension Reduction Mechanisms and Interfacial Activity

As a surfactant, potassium 4-dodecylbenzenesulfonate effectively reduces the surface tension at interfaces between different phases, such as liquid-air or liquid-liquid. benchchem.comwikipedia.org This phenomenon is driven by the molecule's amphiphilic structure. In an aqueous environment, the surfactant molecules orient themselves at the interface, with the hydrophilic sulfonate head group remaining in the water and the hydrophobic dodecyl tail extending into the non-polar phase (e.g., air or oil). benchchem.comnepjol.info This arrangement disrupts the cohesive energy at the surface of the water, thereby lowering the surface tension.

The primary mechanism involves the displacement of water molecules at the interface by the surfactant molecules. This process is energetically favorable as it reduces the free energy of the system. nepjol.info The presence of the surfactant at the interface facilitates processes like emulsification, where it stabilizes a mixture of two immiscible liquids, and solubilization, where it enhances the solubility of a substance. benchchem.com The effectiveness of this compound in reducing surface tension is a key factor in its application as a detergent and emulsifier. benchchem.com

Micellization Behavior and Aggregate Formation

At low concentrations in an aqueous solution, this compound exists as individual molecules. beloit.edu However, as the concentration increases, a point is reached where the surfactant molecules begin to spontaneously self-assemble into organized aggregates known as micelles. beloit.eduhilarispublisher.com This concentration is termed the Critical Micelle Concentration (CMC). nih.govorientjchem.org Above the CMC, any additional surfactant molecules added to the solution will predominantly form new micelles. jsirjournal.com

The determination of the CMC is a crucial step in characterizing a surfactant. Various methods can be employed for this purpose, including surface tension measurements, conductivity measurements, and fluorescence spectroscopy. nepjol.inforesearchgate.net A common approach involves plotting a physical property, such as surface tension or conductivity, against the logarithm of the surfactant concentration. A distinct break in the plot indicates the CMC. nepjol.info For instance, the surface tension of the solution decreases with increasing surfactant concentration until the CMC is reached, after which it remains relatively constant. nepjol.infojsirjournal.com

Several factors can influence the CMC of this compound:

Temperature: An increase in temperature can affect the hydration of the hydrophilic head group and the structure of the surrounding water, which in turn influences the hydrophobic effect driving micellization. jsirjournal.com

Presence of Electrolytes: The addition of electrolytes, such as salts, can lower the CMC. asianpubs.org The counterions from the electrolyte can screen the electrostatic repulsion between the charged head groups of the surfactant molecules in the micelle, thereby promoting micelle formation at a lower concentration. orientjchem.orgasianpubs.org For instance, the presence of potassium chloride (KCl) has been shown to decrease the CMC of similar anionic surfactants. orientjchem.org

Organic Additives: The presence of organic molecules can also affect the CMC by altering the solvent properties or by being incorporated into the micelles. asianpubs.org

A typical CMC value for sodium dodecylbenzenesulfonate, a closely related surfactant, is around 0.0016 M. beloit.edu

In aqueous solutions, the micelles formed by this compound are typically spherical. hilarispublisher.com In these structures, the hydrophobic dodecyl tails are oriented towards the center, forming a non-polar core, while the hydrophilic sulfonate head groups are on the outer surface, in contact with the surrounding water. wikipedia.orghilarispublisher.com This arrangement minimizes the unfavorable contact between the hydrophobic tails and water. hilarispublisher.com

The shape and size of the micelles can be influenced by factors such as surfactant concentration, temperature, and the presence of additives. orientjchem.org At higher concentrations or in the presence of certain electrolytes, spherical micelles can grow and transform into other shapes, such as cylindrical or rod-like micelles. hilarispublisher.com The structure of the surfactant molecule itself, specifically the balance between the size of the hydrophilic head and the hydrophobic tail, also plays a crucial role in determining the aggregate structure. wikipedia.org

Interactions with Colloidal Systems and Surface Charge Modulation

This compound can significantly influence the stability and functionalization of nanoparticle dispersions. benchchem.com The surfactant molecules can adsorb onto the surface of nanoparticles, modifying their surface properties. The hydrophobic tail of the surfactant can interact with the nanoparticle surface, particularly if the surface is hydrophobic, while the hydrophilic head group extends into the aqueous medium. benchchem.com

This adsorption can lead to the stabilization of nanoparticles in a dispersion. benchchem.com The negatively charged sulfonate groups on the surface of the nanoparticles create electrostatic repulsion between them, preventing aggregation and settling. benchchem.com This stabilization is crucial in many applications where a stable, well-dispersed colloidal system is required. Furthermore, the surfactant can be used to functionalize nanoparticles, for example, by creating a bilayer shell through self-assembly on hydrophobic cores. benchchem.com This functionalization can be used to control the interaction of nanoparticles with their environment, such as reducing non-specific binding in biological systems. benchchem.com The presence of surfactants like sodium dodecylbenzene (B1670861) sulfonate, along with polymers, can form a protective layer around particles, enhancing stability. researchgate.net

Zeta potential is a measure of the magnitude of the electrostatic or charge repulsion or attraction between particles and is a key indicator of the stability of a colloidal dispersion. colostate.edu For nanoparticles dispersed in an aqueous medium, the surface charge plays a critical role in their stability. A high absolute zeta potential value (typically greater than ±30 mV) indicates strong electrostatic repulsion between particles, which prevents aggregation and leads to a stable dispersion. researchgate.net

In the case of this compound, the adsorption of the anionic surfactant onto nanoparticle surfaces imparts a negative charge. This is due to the presence of the negatively charged sulfonate head groups. benchchem.com As a result, the zeta potential of the nanoparticles in the dispersion will be negative. The magnitude of the zeta potential can be influenced by the concentration of the surfactant, the pH of the dispersion, and the ionic strength of the medium. colostate.edu For example, in aqueous media, the sulfonate group can impart a negative zeta potential in the range of -30 to -50 mV, which is sufficient to stabilize nanoparticles against aggregation. benchchem.com Monitoring the zeta potential is therefore a valuable tool for assessing and controlling the stability of nanoparticle dispersions functionalized with this compound. researchgate.net

Influence on Oscillating Chemical Systems

The study of oscillating chemical reactions, such as the Belousov-Zhabotinsky (BZ) reaction, provides a fascinating glimpse into the dynamics of non-equilibrium chemical systems. These reactions are characterized by periodic changes in the concentration of chemical species, often visualized as dramatic color changes or fluctuations in electrical potential. The introduction of surfactants into these systems can significantly alter their oscillatory behavior due to the formation of micelles, which can sequester reactants and influence reaction rates.

While direct research on the influence of this compound on oscillating chemical systems is not extensively available in the reviewed literature, the effects of other anionic surfactants, such as sodium dodecyl sulfate (B86663) (SDS), have been studied. Given the structural similarity—both being alkylbenzene sulfonates—the findings on SDS can provide insights into the potential role of this compound in these complex systems.

Research on anionic surfactants in the context of the Belousov-Zhabotinsky reaction has shown that their presence, particularly above their critical micelle concentration (CMC), can modify the oscillatory parameters. Key parameters affected include the induction period (the time before oscillations begin) and the number and amplitude of the oscillations.

The primary mechanism by which these surfactants exert their influence is through the partitioning of reactants between the aqueous phase and the micellar pseudo-phase. The hydrophobic tails of the surfactant molecules form a nonpolar core within the micelle, while the hydrophilic head groups interface with the surrounding aqueous solution. This microenvironment can attract or repel different species involved in the oscillating reaction, thereby altering their effective concentrations and reactivity.

For instance, in studies involving anionic surfactants like SDS, it has been observed that the induction period of the BZ reaction can be significantly increased. This is often attributed to the solubilization of key intermediates or reactants within the micelles. The negatively charged surface of the anionic micelles can also electrostatically interact with the various ionic species present in the reaction mixture, further influencing the reaction pathways.

The following table summarizes the general effects of anionic surfactants on the parameters of the Belousov-Zhabotinsky reaction, which can be extrapolated to hypothesize the potential influence of this compound.

Oscillatory ParameterObserved Effect with Anionic Surfactants (e.g., SDS)Potential Rationale
Induction Period Generally increasedSequestration of reactants or intermediates within micelles, slowing the initial reaction steps.
Oscillation Number Can be gradually decreased until oscillations are quenched at high surfactant concentrations.Alteration of the concentrations of key species required to sustain the oscillatory cycle.
Oscillation Amplitude Can be modified, though the specific effect can vary.Changes in the rates of the competing reaction pathways that drive the oscillations.

Further empirical research specifically investigating the role of this compound in oscillating chemical systems would be necessary to provide detailed, quantitative data and to fully elucidate its specific influence on the intricate mechanisms of these fascinating reactions.

Catalytic Roles in Organic Synthesis

The application of this compound and its acidic form, 4-dodecylbenzenesulfonic acid (DBSA), has shown considerable promise in promoting various organic reactions. Its dual functionality as both a Brønsted acid and a surfactant allows for unique catalytic activities. researchgate.netresearchgate.netnih.gov

Brønsted Acid-Surfactant-Combined Catalysis (BASC) Mechanisms

The concept of Brønsted acid-surfactant-combined catalysis (BASC) is central to the utility of dodecylbenzenesulfonic acid (DBSA) in aqueous media. researchgate.netnih.gov DBSA, the protonated form of this compound, possesses both a strong Brønsted acidic proton in its sulfonic acid group and surfactant properties due to its long alkyl chain. This dual nature allows it to form micelles in water, creating microreactors where organic substrates can be concentrated and reactions can proceed efficiently. The surfactant properties facilitate the emulsification of water-immiscible reactants, increasing the interfacial area and bringing the reactants into close proximity with the catalytic acidic sites. researchgate.netnih.gov This mechanism is particularly advantageous for reactions that are typically slow or inefficient in aqueous environments. researchgate.net

Facilitation of Reaction Rates and Substrate Solubilization

A key function of this compound and its acidic counterpart in chemical reactions is the enhancement of reaction rates and the solubilization of substrates. benchchem.com The amphiphilic nature of the molecule allows it to reduce surface tension between immiscible phases, thereby facilitating the mixing and interaction of reactants. benchchem.combenchchem.com By forming micelles, it can encapsulate hydrophobic organic molecules within its nonpolar core, effectively increasing their solubility and concentration in the aqueous reaction medium. benchchem.com This increased local concentration of reactants within the micellar environment leads to a significant acceleration of reaction rates.

Specific Reaction Classes: Diacetylation, Benzoxanthene Synthesis, Carbamate/Urea Synthesis, Biodiesel Production

The catalytic prowess of 4-dodecylbenzenesulfonic acid (DBSA) has been demonstrated in several specific classes of organic reactions:

Diacetylation: DBSA has been proven to be an efficient and environmentally friendly catalyst for the synthesis of 1,1-diacetates (acylals) from aldehydes under solvent-free conditions. researchgate.net This method offers advantages such as mild reaction conditions, high yields, and short reaction times. researchgate.net The effectiveness of DBSA in this transformation is attributed not just to its acidic strength but also to its ability to activate the molecule's surface. researchgate.net

Benzoxanthene Synthesis: While direct evidence for the use of this compound in benzoxanthene synthesis is not prominent in the provided results, the related compound sodium dodecyl sulfate (SDS) has been used as a surfactant catalyst for the synthesis of 2-amino-3-cyano-4-substituted-4H-chromenes, which are structurally related to benzoxanthenes. researchgate.net This suggests the potential applicability of alkylbenzene sulfonates in facilitating such multi-component reactions in aqueous media. researchgate.netresearchgate.net

Carbamate/Urea Synthesis: The synthesis of urea derivatives can be achieved from alkyl ammonium carbamates. nih.govnih.gov While the direct use of this compound as a catalyst in this specific synthesis is not detailed, the process often involves the use of various catalysts and solvents to facilitate the conversion. nih.govnih.govgoogle.comresearchgate.netresearchgate.net The synthesis of urea is an important industrial process, and research into efficient catalytic methods is ongoing. nih.govnih.govgoogle.comresearchgate.netresearchgate.net

Biodiesel Production: 4-Dodecylbenzenesulfonic acid has been identified as an effective catalyst for the production of biodiesel from triglycerides and methanol (B129727). researchgate.net A significant advantage of using this acid catalyst is its ability to simultaneously catalyze the transesterification of triglycerides and the esterification of free fatty acids, while avoiding the formation of soaps and emulsions. researchgate.net The hydrophobic nature of the dodecyl group allows for a higher transesterification rate compared to other acid catalysts, leading to high conversion yields under mild conditions. researchgate.net In some processes, related surfactants like sodium dodecyl benzene (B151609) sulfonate (SDBS) have been used to convert acid oil from soapstock into a suitable feedstock for biodiesel production. epa.gov Furthermore, potassium sulfate, a byproduct of some biodiesel production methods, can be recovered and purified for other applications. google.comgoogle.com

Integration into Conducting Polymer Systems

This compound and its derivatives play a crucial role in the development of conducting polymers, influencing their properties and enabling their application in areas like biosensors.

Doping Mechanisms and Electrochemical Property Modulation

Dodecylbenzene sulfonic acid (DBSA) is a commonly used dopant for conducting polymers like poly(o-toluidine) (POT) and polypyrrole (PPy). researchgate.netresearchgate.net The doping process involves the incorporation of the DBSA molecules into the polymer matrix. This incorporation serves two main purposes: it introduces charge carriers (holes) into the polymer backbone, thereby increasing its electrical conductivity, and the long alkyl chain of DBSA enhances the processability and solubility of the otherwise intractable conducting polymer. researchgate.netresearchgate.net The presence of the dopant can be confirmed by techniques such as Fourier Transform Infrared (FTIR) spectroscopy. researchgate.net The level of doping and the nature of the dopant can significantly influence the structural, morphological, electrical, and optical properties of the resulting polymer composite. researchgate.netresearchgate.net For instance, doping polypyrrole/silicon carbide nanocomposites with DBSA has been shown to improve their conductivity and thermal stability. researchgate.net

Role in Emulsification and Dispersion Technologies

This compound is an anionic surfactant with significant applications in the fields of emulsification and dispersion. Its molecular structure, featuring a long, hydrophobic dodecyl tail and a hydrophilic benzenesulfonate head group, allows it to effectively reduce the interfacial tension between immiscible liquids, such as oil and water. This property is fundamental to its role in stabilizing emulsions and is a key area of investigation for various industrial and research applications.

Stabilization of Immiscible Phases

The primary mechanism by which this compound stabilizes immiscible phases is through the formation of micelles and the reduction of interfacial tension. When introduced into a system containing oil and water, the surfactant molecules orient themselves at the oil-water interface. The hydrophobic dodecyl tails penetrate the oil droplets, while the hydrophilic sulfonate head groups remain in the aqueous phase. This arrangement creates a barrier that prevents the oil droplets from coalescing, thus forming a stable emulsion.

This dual interaction facilitates the emulsification of oils in water. The surfactant effectively lowers the energy required to create new surface area between the two phases, allowing for the formation of smaller, more stable droplets. Surfactants, in general, are crucial for such processes, as they overcome the natural tendency of oil and water to separate. The dynamics of surfactant adsorption at the interface are critical for applications that involve the rapid generation and stabilization of emulsions.

The structure of the surfactant molecule plays a significant role in its emulsifying capabilities. The balance between the hydrophilic head and the hydrophobic tail, often referred to as the hydrophilic-lipophilic balance (HLB), determines the type of emulsion that is favored (oil-in-water or water-in-oil). As an anionic surfactant, this compound is particularly effective in creating oil-in-water emulsions, which are common in numerous industrial formulations.

Applications in Enhanced Oil Recovery (EOR) Research

In the realm of advanced materials research, the principles governing the emulsifying action of surfactants like this compound are being explored for Enhanced Oil Recovery (EOR). EOR techniques are designed to increase the amount of crude oil that can be extracted from a reservoir beyond what is achievable through primary and secondary recovery methods. Chemical EOR, in particular, often involves the injection of surfactants to improve the displacement of oil trapped in the porous rock of a reservoir.

The fundamental principle behind the use of surfactants in EOR is the reduction of interfacial tension (IFT) between the crude oil and the injection water. nih.gov High IFT is a major contributor to the capillary forces that trap oil within the reservoir rock. By significantly lowering this tension, surfactants can mobilize the trapped oil, allowing it to be swept toward production wells. nih.gov

Research in this area has extensively studied anionic surfactants that are structurally similar to this compound, such as Sodium Dodecylbenzenesulfonate (SDBS). Studies have shown that the injection of these surfactants can lead to a significant increase in oil recovery. For instance, combining surfactant flooding with low salinity water (LSW) and alkali has been reported to potentially increase oil recovery by 7–17% of the original oil in place (OOIP). nih.gov The presence of alkali can react with acidic components in the crude oil to create in-situ soaps, which are also surface-active and contribute to lowering the IFT. nih.gov

The effectiveness of surfactant flooding is influenced by several reservoir conditions, including temperature, pressure, and the salinity of the formation water. The presence of certain ions can also impact the performance of the surfactant. For example, studies have investigated the effects of magnesium and potassium sulfates on oil recovery, noting that an increase in these salts can lead to improved recovery, partly by altering the wettability of the reservoir rock to a more water-wet state. researchgate.net

The table below summarizes key research findings related to the use of anionic surfactants in EOR studies, which provide a basis for understanding the potential role of this compound.

Research FocusKey FindingsRelevant Compounds
Surfactant-Polymer FloodingCan increase oil recovery by mobilizing residual oil through IFT reduction and mobility control.Sodium Dodecylbenzenesulfonate
Low Salinity Water (LSW) with SurfactantsSynergistic effects can lead to a significant increase in oil recovery compared to LSW or surfactant flooding alone. nih.govSodium Dodecylbenzenesulfonate
Alkali-Surfactant-Polymer (ASP) FloodingCreates in-situ surfactants and lowers IFT, leading to improved sweep efficiency.Sodium Dodecylbenzenesulfonate
Influence of Cations on RecoveryIncreased concentrations of certain ions, like potassium, can enhance oil recovery by altering rock wettability. researchgate.netPotassium Sulfate

While much of the specific research has focused on the sodium salt, the fundamental principles of interfacial tension reduction and emulsification are directly applicable to this compound. The choice of the counter-ion (in this case, potassium) can influence the surfactant's solubility and performance under specific reservoir conditions, making it a subject of interest for tailored EOR applications. Further research into the specific behavior of this compound in various reservoir conditions is a promising area for advancing EOR technologies.

Conclusion

Potassium 4-dodecylbenzenesulfonate stands out as a significant anionic surfactant with well-defined physicochemical properties that drive its utility in diverse research areas. Its role in reducing surface tension and forming micelles is fundamental to its applications in emulsion polymerization and the synthesis of stable nanoparticle systems. The ongoing investigation into its synthesis, characterization, and application continues to underscore its importance in advancing both fundamental chemical knowledge and the development of new materials.

Biomedical and Biological System Interactions Research

Cellular Lysis and Membrane Disruption Studies

The surfactant properties of Potassium 4-dodecylbenzenesulfonate make it a potent agent for disrupting cell membranes, a characteristic that is harnessed in various biotechnological applications.

The fundamental mechanism by which this compound enhances the permeability of biological membranes lies in its molecular structure. As a surfactant, its primary action is to reduce surface tension at interfaces. The molecule orients itself with its hydrophilic sulfonate head group interacting with the aqueous environment and its hydrophobic dodecyl tail embedding itself into the lipid bilayers of cell membranes.

This insertion disrupts the ordered structure of the lipid bilayer, leading to increased fluidity and the formation of pores or micelles within the membrane. This process ultimately compromises the membrane's integrity, increasing its permeability and, at sufficient concentrations, causing complete cell lysis, which is the breakdown of the cell. The interaction between the surfactant's hydrophobic tail and the non-polar regions of the membrane lipids is the critical step that leads to membrane solubilization and disruption.

The ability of this compound to disrupt cell membranes makes it a valuable tool in laboratory settings, particularly for the extraction and purification of proteins. It is commonly incorporated into cell lysis buffers to efficiently break open cells and release their intracellular contents.

Research has demonstrated its effectiveness in increasing the yield of membrane proteins, which are notoriously difficult to extract using traditional methods. In one study, the use of this compound at optimal concentrations resulted in a significant increase in the yield of membrane proteins.

Table 1: Efficacy in Protein Extraction

ApplicationMethod EnhancementResult
Membrane Protein ExtractionUse of this compound in lysis bufferUp to 40% increase in protein yield compared to non-surfactant methods.

Bioavailability Enhancement and Drug Delivery Systems

The micelle-forming capability of this compound is central to its application in enhancing the bioavailability of other compounds and its investigation in pharmaceutical sciences.

In aqueous solutions, surfactant molecules like this compound can self-assemble into spherical structures called micelles once they reach a specific concentration known as the critical micelle concentration. In these micelles, the hydrophobic tails form a core, creating a non-polar microenvironment, while the hydrophilic heads form the outer shell, which remains in contact with the surrounding water.

The properties of this compound have led to its investigation for use in pharmaceutical formulations, particularly for improving the delivery of poorly soluble drugs. Enhancing the solubility of a drug is a critical step in ensuring its absorption and therapeutic effectiveness. By forming micelles that can carry hydrophobic drug molecules, this surfactant is explored as a potential vehicle in drug delivery systems. Research in this area focuses on how such formulations can lead to more effective delivery and improved bioavailability of pharmaceutical compounds.

Antimicrobial Efficacy and Mechanisms of Action against Bacterial Strains

This compound has demonstrated notable antimicrobial properties against various bacterial strains. Its mechanism of action is directly related to its function as a surfactant.

The primary antimicrobial mechanism is the disruption of the bacterial cell membrane. By breaking down this essential protective barrier, the surfactant causes leakage of cellular contents and ultimately leads to cell death. Research has shown this compound to be effective against several types of bacteria. For instance, studies have recorded significant activity against both Gram-negative (Escherichia coli) and Gram-positive (Staphylococcus aureus) bacteria. In one specific application, a combination of this compound and phosphoric acid was shown to effectively reduce Escherichia coli populations on fruit surfaces.

Table 2: Antimicrobial Activity of this compound

Target StrainEffective ConcentrationObserved Effect
Escherichia coliAs low as 0.1% Significant antimicrobial activity.
Staphylococcus aureusAs low as 0.1% Significant antimicrobial activity.
Escherichia coli (on apples)Not specifiedSignificant population reduction when combined with phosphoric acid.

Investigations into Effects on Biochemical Pathways

Enzyme Activity Modulation and Protein Stabilization

This compound and its close structural analog, sodium dodecylbenzene (B1670861) sulfonate (SDBS), have been shown to influence enzyme activity and protein structure through their surfactant properties. These effects are largely dependent on the concentration of the surfactant and the specific protein .

As an anionic surfactant, this compound can interact with proteins through both hydrophobic and electrostatic interactions. youtube.com The hydrophobic dodecyl tail can penetrate the hydrophobic cores of proteins, while the negatively charged sulfonate head group can interact with positively charged amino acid residues on the protein surface. youtube.comnih.gov This can lead to conformational changes, which may result in either modulation of enzyme activity or denaturation. quora.com

Research on SDBS has demonstrated its ability to disrupt the hydrogen bonding networks within proteins. nih.gov This disruption can lead to the unfolding of the protein's tertiary structure. nih.govresearchgate.net The extent of this unfolding is a key factor in whether the interaction results in activation or inhibition of enzymatic function.

Studies on various enzymes have shown that the effect of dodecylbenzene sulfonates can be either inhibitory or, in some cases, enhancing. For instance, SDBS has been observed to improve the activities of enzymes involved in hydrolysis and acidification processes in certain biological systems. nih.gov Conversely, it has also been shown to inhibit the activities of other enzymes, such as homoacetogens and methanogens. nih.gov In a study on the endonuclease from Serratia marcescens, the addition of SDBS (sulfonol) to the culture broth was found to increase the enzyme's activity. nih.gov

The interaction of anionic surfactants with proteins is a complex process that can lead to either stabilization or denaturation, depending on the surfactant concentration and the nature of the protein. At concentrations below the critical micelle concentration (CMC), surfactant monomers can bind to proteins, sometimes leading to a more compact and stable conformation. However, at concentrations above the CMC, the surfactant molecules can form micelles that envelop the protein, leading to significant unfolding and denaturation. researchgate.netresearchgate.net This denaturation process is driven by the hydrophobic interaction between the surfactant's alkyl chain and the protein's nonpolar regions, as well as by coulombic repulsion between the negatively charged head groups of the bound surfactant molecules. nih.gov

A study on the effectiveness of this compound in protein extraction highlighted its ability to significantly increase the yield of membrane proteins. This suggests that the surfactant can effectively solubilize and stabilize these proteins once they are removed from their native lipid environment.

Table 1: Effects of Dodecylbenzene Sulfonates on Enzyme Activity

Enzyme/Enzyme GroupCompoundObserved EffectReference
Hydrolytic and Acidifying EnzymesSodium Dodecylbenzene SulfonateImproved Activity nih.gov
Homoacetogens and MethanogensSodium Dodecylbenzene SulfonateInhibited Activity nih.gov
Endonuclease (Serratia marcescens)Sodium Dodecylbenzene Sulfonate (Sulfonol)Increased Activity nih.gov

Cellular Response Studies, including Apoptosis Induction

The interaction of this compound with cells can trigger a range of responses, from cytotoxicity to the induction of programmed cell death, or apoptosis. The primary mechanism underlying these effects is believed to be the disruption of the cell membrane's integrity due to the surfactant properties of the compound.

Studies on the closely related sodium dodecylbenzene sulfonate (SDBS) have shown that it can exert cytotoxic effects on cultured cells. For example, in human keratinocytes (HaCaT cells), SDBS at concentrations of 20 µg/ml and higher induced direct cytotoxicity and morphological changes. nih.gov This cytotoxicity is a direct consequence of the surfactant's ability to disrupt the lipid bilayer of the cell membrane, leading to increased permeability and eventual cell lysis.

At sub-lethal concentrations, the cellular stress caused by membrane perturbation can initiate signaling cascades that lead to apoptosis. While detailed molecular pathways for this compound are not extensively documented, the general mechanisms for surfactant-induced apoptosis involve both extrinsic and intrinsic pathways.

The disruption of the cell membrane can be a trigger for the intrinsic apoptotic pathway. This pathway is centered around the mitochondria. Damage to the mitochondrial membrane can lead to the release of pro-apoptotic factors, such as cytochrome c, into the cytoplasm. This, in turn, can activate a cascade of enzymes called caspases, which are the executioners of apoptosis. Key initiator caspases in this pathway include caspase-9, which then activates effector caspases like caspase-3. nih.gov

While a direct link between this compound and the expression of specific apoptosis-regulating proteins like the Bcl-2 family (which includes pro-apoptotic Bax and anti-apoptotic Bcl-2) has not been definitively established in the searched literature, it is a common mechanism in apoptosis. nih.gov A shift in the Bax/Bcl-2 ratio in favor of Bax is a hallmark of the intrinsic apoptotic pathway.

A study on SDBS and human keratinocytes found that while the compound was cytotoxic at higher concentrations, it did not significantly affect the mRNA expression of pro-inflammatory cytokines such as IL-1α, IL-6, IL-8, and TNF-α. nih.gov This suggests that the cellular response to this surfactant may not be strongly linked to an inflammatory response in this cell type.

Table 2: Cellular Responses to Dodecylbenzene Sulfonates

Cell LineCompoundConcentrationObserved EffectReference
Human Keratinocytes (HaCaT)Sodium Dodecylbenzene Sulfonate≥ 20 µg/mlCytotoxicity and morphological changes nih.gov
Human Keratinocytes (HaCaT)Sodium Dodecylbenzene SulfonateVariousNo significant effect on pro-inflammatory cytokine mRNA expression nih.gov

Environmental Behavior and Remediation Technologies Research

Degradation Pathways and Metabolite Identification

The breakdown of Potassium 4-dodecylbenzenesulfonate in the environment occurs through both abiotic and biotic processes, leading to a variety of degradation products.

Photodegradation is a key abiotic process that contributes to the transformation of dodecylbenzene (B1670861) sulfonates in the environment. When exposed to ultraviolet (UV) radiation, particularly in the presence of ozone, this compound can be broken down into smaller, more oxidized molecules. Research has identified formaldehyde (B43269) and glyoxal (B1671930) as two of the primary products of this photodegradation process. The mechanism likely involves the generation of highly reactive hydroxyl radicals which attack the aromatic ring and the alkyl chain of the molecule, leading to their fragmentation.

Microbial biodegradation is the primary mechanism for the removal of linear alkylbenzene sulfonates (LAS), including this compound, from the environment. nih.gov The ultimate biodegradation of LAS in agricultural soils amended with sludge is relatively rapid, with half-lives for the mineralization of the benzene (B151609) ring ranging from 18 to 26 days. nih.gov This degradation process shows little variation for LAS homologs with alkyl chains containing 10 to 14 carbons. nih.gov

The biodegradation of LAS follows a well-established pathway. The initial step involves the oxidation of the terminal methyl group of the alkyl chain (ω-oxidation), followed by sequential shortening of the alkyl chain by two carbon units at a time (β-oxidation). nih.gov This process leads to the formation of a series of intermediates known as sulfophenylcarboxylic acids (SPCs). nih.gov These SPCs are further degraded by the cleavage of the aromatic ring, ultimately leading to the complete mineralization of the compound to carbon dioxide, water, and sulfate (B86663). nih.gov The kinetics of the formation and subsequent degradation of these SPC intermediates can be described by a model that accounts for both their generation from the parent LAS molecule and their own biodegradation. nih.gov The complete disappearance of SPCs under aerobic conditions indicates a thorough degradation of LAS in marine environments. nih.gov

The rate of biodegradation can be influenced by environmental factors such as temperature, with lower temperatures inhibiting the process. nih.gov The presence of an adapted microbial community can enhance the kinetics of degradation. nih.gov

Table 1: Half-lives for Mineralization of Linear Alkylbenzene Sulfonate (LAS) Homologs in Sludge-Amended Agricultural Soil

LAS Homolog (Alkyl Chain Length)Half-life (days)
C1022
C1126
C1218
C1323
C1424

Data sourced from a study on the biodegradation kinetics of LAS in sludge-amended agricultural soils. nih.gov

A variety of microorganisms have been identified as being capable of degrading alkylbenzene sulfonates. Bacteria from the genera Pseudomonas and Rhodococcus are particularly noteworthy for their ability to break down these compounds. nih.govnih.govmdpi.com

Pseudomonas species have been shown to be capable of degrading both linear and branched-chain dodecylbenzene sulfonates. nih.govnih.gov For instance, Pseudomonas aeruginosa W51D can mineralize a significant portion of commercial branched-chain alkylbenzene sulfonates and completely degrade linear alkylbenzene sulfonates. nih.gov The degradation pathway in Pseudomonas often involves the initial desulfonation of the molecule, followed by hydroxylation of the aromatic ring. nih.gov Some Pseudomonas species utilize a co-metabolic process, where the presence of other compounds, such as phenol, can enhance the degradation of the alkylbenzene sulfonate. nih.gov Studies with Pseudomonas sp. have identified metabolic products such as phenol, catechol, mandelic acid, benzyl (B1604629) alcohol, and benzoic acid, indicating the breakdown of the aromatic ring. nih.gov Immobilized Pseudomonas species have also been shown to be effective in removing LAS from solutions, with alginate-entrapped Pseudomonas nitroreducens showing high degradation efficiency. scirp.org

Rhodococcus strains are also known for their broad degradative capabilities towards aromatic compounds, including those found in LAS. mdpi.com These bacteria possess key enzymes, such as catechol dioxygenases, which are crucial for the cleavage of the aromatic ring, a key step in the complete mineralization of the surfactant. mdpi.com The ability of Rhodococcus to degrade a wide range of aromatic compounds makes them important contributors to the bioremediation of sites contaminated with these pollutants. mdpi.com

Environmental Fate and Transport Studies

The fate and transport of this compound in the environment are governed by its physicochemical properties and its interactions with various environmental components.

This compound, being an anionic surfactant, readily adsorbs to various environmental matrices, including soil, sediment, and activated carbon. industrialchemicals.gov.aumdpi.comresearchgate.net This adsorption is primarily driven by hydrophobic interactions between the dodecyl alkyl chain and the organic matter present in these matrices. mdpi.comnih.gov

In soil and sediment, the organic carbon content is a major factor controlling the extent of adsorption. industrialchemicals.gov.au The substance will rapidly and reversibly partition to sludge and the organic carbon in sediments. industrialchemicals.gov.au The adsorption of dodecylbenzene sulfonic acid (the acid form of the compound) on biochars derived from corn straw and poplar leaves has been shown to be complex, involving mechanisms such as partition, anion exchange, the formation of hydrogen bonds, covalent bonds, and charge transfer. mdpi.comresearchgate.net

Activated carbon is a highly effective adsorbent for removing dodecylbenzene sulfonates from water. researchgate.net The adsorption mechanism on carbon blacks is also dominated by hydrophobic interactions. nih.govtandfonline.com The adsorption capacity can be influenced by factors such as the presence of inorganic salts. For instance, the addition of sodium chloride can increase the adsorption amount of sodium dodecylbenzene sulfonate on carbon black. nih.govtandfonline.com

The adsorption behavior can be described by various isotherm models, with the Freundlich and Langmuir models being commonly used. mdpi.com For the adsorption of dodecylbenzene sulfonic acid on some biochars, the Langmuir model provides a good fit, while for others, a linear model is more appropriate. researchgate.net

The bioaccumulation potential of linear alkylbenzene sulfonates, including this compound, is considered to be low in both aquatic and terrestrial ecosystems. industrialchemicals.gov.aunih.govkao.com

In aquatic systems, bioconcentration factors (BCFs) have been determined for various LAS homologs in fish and algae. industrialchemicals.gov.aunih.gov For fathead minnows, BCF values for LAS with alkyl chain lengths from C10 to C13 ranged from 2 to 987 L/kg. industrialchemicals.gov.au The highest BCF was observed for the 2-phenyl C13 LAS isomer. industrialchemicals.gov.au In experimental stream studies, BCF values for C12 LAS in fish, mollusks, and invertebrates were in the range of 9 to 119 L/kg. industrialchemicals.gov.au Sorption experiments with marine microalgae have shown that the sorption coefficients are higher for less polar compounds, and the steady state is reached within the first few hours. nih.gov For example, the sorption coefficient for C11-LAS on Nannochloropsis gaditana was 1,293 L/kg. nih.gov It is important to note that prolonged exposure times in these studies can lead to an overestimation of the bioconcentration factor due to biodegradation of the compound. nih.gov Some studies suggest that waterborne LAS can enhance the bioaccumulation of other dietary contaminants in fish. researchgate.net

In terrestrial environments, the rapid aerobic degradation of LAS generally prevents its accumulation in soil and biota. nih.gov The half-life of LAS in soil is approximately 1 to 3 weeks. nih.gov One study investigated the effect of sodium dodecyl sulfonate (SDS), a type of LAS, on the bioaccumulation of metals in cabbage (Brassica oleracea) and potato (Solanum tuberosum). scielo.org.za The results indicated that the presence of SDS in irrigation water at environmentally relevant concentrations did not significantly enhance the uptake of aluminum, manganese, or strontium in these plants. scielo.org.za

Table 2: Bioconcentration Factors (BCF) for Linear Alkylbenzene Sulfonates (LAS) in Aquatic Organisms

OrganismLAS Homolog (Alkyl Chain Length)BCF (L/kg)Reference
Fathead Minnow (Pimephales promelas)C10-C132 - 987 industrialchemicals.gov.au
Various (Fish, Mollusc, Invertebrate)C129 - 119 industrialchemicals.gov.au
Marine Microalga (Nannochloropsis gaditana)C111,293 nih.gov
Marine Microalga (Dunaliella salina)C11727 nih.gov

Advanced Treatment and Removal Methodologies for this compound

Research into the environmental remediation of this compound is often encompassed within the broader category of linear alkylbenzene sulfonates (LAS). LAS are a class of anionic surfactants widely used in detergents and cleaning products. industrialchemicals.gov.auhibiscuspublisher.comekb.eg The sodium salt, sodium dodecylbenzenesulfonate (SDBS), is the most frequently studied compound in this class, and its environmental behavior and response to treatment technologies are considered representative of other salts, including this compound, due to the common active anion. industrialchemicals.gov.au Therefore, the following sections detail remediation technologies investigated primarily for LAS and SDBS, which are considered directly applicable to the removal of this compound from water.

Oxidative Processes for Contaminant Abatement (e.g., O₃/H₂O₂, O₃/activated carbon)

Advanced Oxidation Processes (AOPs) are highly effective in degrading recalcitrant organic pollutants like LAS into less harmful substances. These processes rely on the generation of powerful oxidizing agents, most notably the hydroxyl radical (•OH).

Research has demonstrated the efficacy of various AOPs for LAS removal. The UV/H₂O₂ process, which generates hydroxyl radicals through the photolysis of hydrogen peroxide, has been shown to degrade LAS effectively. tandfonline.comresearchgate.net In one study, a combined UV/H₂O₂/O₃ system achieved over 90% removal of LAS within the first 60 minutes of treatment, with a corresponding Chemical Oxygen Demand (COD) removal of 51.2%. semanticscholar.org The Fenton oxidation process, which uses hydrogen peroxide and an iron catalyst (ferrous ion) to produce hydroxyl radicals, has also been optimized for LAS abatement. journal-vniispk.ru Under optimal conditions (pH 4, 900 mg/L H₂O₂, 170 mg/L Fe²⁺, and a 20-minute reaction time), the Fenton process achieved an 86.5% removal efficiency for LAS. journal-vniispk.ru

Catalytic ozonation, which combines ozone (O₃) with a catalyst like activated carbon, enhances the degradation of pollutants. Studies using activated carbon derived from pine cones (PCAC) and a magnetic version (MPCAC) as catalysts in an ozonation process have shown significant LAS removal. oiccpress.com The MPCAC-catalyzed process achieved almost complete removal (>98%) of a 25 mg/L LAS solution under optimal conditions of pH 10 and a catalyst dosage of 0.3 g/L. oiccpress.com Under UV/ozone, this compound is known to form byproducts such as formaldehyde and glyoxal.

Oxidative Process Catalyst/Reagents Optimal Conditions Removal Efficiency Source(s)
UV/H₂O₂/O₃H₂O₂, O₃H₂O₂:COD ratio [1:2.5], 30 min lag for O₃>90% LAS removal; 51.2% COD removal semanticscholar.org
Fenton OxidationH₂O₂, Fe²⁺pH 4, 900 mg/L H₂O₂, 170 mg/L Fe²⁺, 20 min86.5% LAS removal journal-vniispk.ru
Catalytic OzonationMagnetic Activated Carbon (MPCAC), O₃pH 10, 0.3 g/L catalyst, 15 min>98% LAS removal oiccpress.com
UV/H₂O₂H₂O₂Elevated H₂O₂ concentrationsFaster degradation than UV alone tandfonline.com

Adsorption and Bioadsorption Strategies

Adsorption is a physical process where pollutant molecules adhere to the surface of an adsorbent material. This method has been extensively studied for the removal of LAS from aqueous solutions using a variety of materials.

Activated carbon is a widely used adsorbent due to its high surface area and porous structure. Studies on the adsorption of 4-dodecylbenzene sulfonate (DBS) onto activated carbon produced from corn cobs reported a maximum adsorption capacity of 29.41 mg/g. nih.gov Other research has explored novel adsorbents, such as macroporous adsorbent resins (MARs). The styrene-based resin HP20, for example, demonstrated a superior adsorption capacity of 57.9 mg/g for SDBS, primarily through hydrophobic interactions. mdpi.comresearchgate.net Functionalized carbon nanotubes have also proven effective; carboxyl-modified multi-walled carbon nanotubes (MWCNT-COOH) showed a maximum adsorption capacity of 62.5 mg/g for LAS. researchgate.netnih.gov Biochars, produced from the pyrolysis of biomass like corn straw and poplar leaves, are also effective adsorbents for dodecylbenzene sulfonic acid, with adsorption mechanisms including partitioning and the formation of hydrogen and covalent bonds. researchgate.net

Bioadsorption and biodegradation involve the use of microorganisms to remove or degrade contaminants. In a membrane aerated biofilm reactor (MABR), efficient removal of LAS (>96.4%) was achieved alongside nitrate (B79036) removal. nih.gov This suggests that microorganisms within the biofilm, such as Pseudomonas, Flavobacterium, and Hydrogenophaga, are capable of degrading LAS. nih.gov Studies using immobilized bacteria have also shown high efficacy. For instance, Pseudomonas nitroreducens immobilized in calcium alginate was able to degrade over 85% of LAS. scirp.org Biological treatment in conventional activated sludge (CAS) systems and membrane bioreactors (MBR) has achieved LAS removal efficiencies of over 97%, indicating that biodegradation is the primary removal mechanism rather than simple sorption to biomass. nih.gov

Adsorbent Material Target Pollutant Maximum Adsorption Capacity (q_max) Key Findings Source(s)
Corn Cob Activated Carbon4-Dodecylbenzene Sulfonate (DBS)29.41 mg/gUltrasound slightly enhanced adsorption. nih.gov
Macroporous Resin (HP20)Sodium Dodecylbenzenesulfonate (SDBS)57.9 mg/gAdsorption is rapid, driven by hydrophobic interactions. mdpi.com
MWCNT-COOHLinear Alkylbenzene Sulfonate (LAS)62.5 mg/gAdsorption follows pseudo-second-order kinetics. researchgate.net
Immobilized Pseudomonas sp.Linear Alkylbenzene Sulfonate (LAS)>85% degradationImmobilized cells in calcium alginate are highly effective. scirp.org
Membrane Aerated BiofilmLinear Alkylbenzene Sulfonate (LAS)>96.4% removalAchieved simultaneous LAS and nitrogen removal. nih.gov

Hybrid Remediation Systems: Electrocoagulation/Flotation and Photocatalysis

Hybrid systems that combine multiple treatment technologies can offer enhanced removal efficiencies by leveraging the strengths of each process. The combination of electrocoagulation/flotation (ECF) and photocatalysis is a promising approach for treating wastewater containing LAS.

Electrocoagulation/flotation (ECF) is an electrochemical process where a sacrificial anode (typically aluminum or iron) corrodes to produce metal hydroxide (B78521) flocs. These flocs adsorb pollutants, which are then removed from the water by flotation using gas bubbles (usually hydrogen) generated at the cathode. nih.gov Research on a vertical ECF reactor using aluminum electrodes achieved nearly 90% removal of LAS within 30 minutes. bohrium.com The most influential parameters in this process were found to be the electric current and the initial pH of the wastewater. bohrium.com Another study using Al/Graphite electrodes reported an even higher LAS removal efficiency of 97.45% under optimized conditions. researchgate.net

Photocatalysis is an advanced oxidation process that utilizes a semiconductor catalyst, most commonly titanium dioxide (TiO₂), and a light source (like UV) to generate hydroxyl radicals. Studies have shown that TiO₂ nanoparticles can degrade 99.5% of LAS under UV irradiation. tums.ac.ir To improve catalyst recovery and performance, composite photocatalysts have been developed. A TiO₂-chitosan composite, for instance, removed 95.20% of LAS at an optimal pH of 6. researchgate.net Doping TiO₂ with metals like chromium and copper has also been shown to enhance its photocatalytic activity under visible light, achieving up to 100% LAS degradation after repeated cycles. researchgate.net

Hybrid System Component Catalyst/Electrodes Optimal Conditions Removal Efficiency Source(s)
Electrocoagulation/FlotationAluminum (Al)Current: 1.5 A, pH: 5.73, 30 min~90% LAS removal bohrium.com
Electrocoagulation/FlotationAl/GraphiteVoltage: 9 V, pH: 9, 50 min97.45% LAS removal researchgate.net
PhotocatalysisTiO₂ NanoparticlesAcidic pH, 50 mg/L TiO₂, 30 min99.5% LAS degradation tums.ac.ir
PhotocatalysisTiO₂-Chitosan CompositepH 6, 1 g/100 mL composite95.20% LAS degradation researchgate.net
PhotocatalysisTiO₂/Cr-CupH 7100% LAS degradation (after 2nd run) researchgate.net

Wastewater Treatment Efficacy and Optimization

The efficacy of removing this compound from wastewater is dependent on the chosen treatment technology and the optimization of key operational parameters. Research has focused on maximizing removal efficiency while minimizing costs and secondary impacts.

For coagulation-flocculation processes, optimization of coagulant type, concentration, and pH is crucial. One study targeting anionic surfactants found that the highest removal rate was achieved with a 5% coagulant (FeCl₃·6H₂O) concentration, 0.1% flocculant, and a pH of 10. nih.gov Another optimization study for cardboard industry wastewater using polyaluminum chloride (PAC) as a coagulant achieved total removal of anionic surfactants and over 95% COD reduction under ideal conditions. researchgate.net

In electrochemical systems like electrocoagulation/flotation (ECF), the primary variables for optimization are electric current, pH, and electrolysis time. For LAS removal, optimal conditions were identified as an electric current of 1.5 A and a pH of 5.73, which resulted in significant removal at a low energy cost. bohrium.com

Treatment Technology Key Optimized Parameters Optimal Values Achieved Outcome Source(s)
Coagulation-FlocculationCoagulant Conc., Flocculant Conc., pH5% (FeCl₃·6H₂O), 0.1%, pH 10Maximized surfactant removal nih.gov
Electrocoagulation/FlotationElectric Current, pH1.5 A, 5.73~90% LAS removal in 30 min bohrium.com
Fenton OxidationH₂O₂ Conc., Fe²⁺ Conc., pH, Time900 mg/L, 170 mg/L, pH 4, 20 min86.5% LAS removal journal-vniispk.ru
Internal Electrolysis + BiologicalpH, HRT (Electrolysis), HRT (Biological)pH 4-5, 2 h, 12 hEffluent met Grade I discharge standards nih.gov
Catalytic OzonationCatalyst (MPCAC), pH0.3 g/L, pH 10>98% LAS removal oiccpress.com

Toxicological Assessment and Ecological Risk Research

Acute and Chronic Toxicity Studies in Biological Models

Evaluation of Systemic and Organ-Specific Effects (e.g., liver, kidney)

Acute oral toxicity studies have established a moderate toxicity profile for dodecylbenzenesulfonate salts. For sodium dodecylbenzenesulfonate, the oral median lethal dose (LD50) has been reported as 2.0 g/kg for mice and 1.26 g/kg for rats. daikinchemicals.com In single-dose oral and dermal animal tests, dodecylbenzenesulfonate salts are generally not considered toxic. epa.govnih.gov

Repeat-dose dermal studies in animals did not show evidence of systemic toxicities. epa.govnih.gov However, chronic oral exposure to high doses has been associated with certain organ-specific effects. Studies on rats have shown that high concentrations can lead to reduced body weight gain. In some cases, increased weights of the liver and kidneys have been observed at higher dose levels. niph.go.jp Histopathological examinations in studies of related compounds have revealed potential for liver and kidney damage, such as inflammation, necrosis, and changes in cell structure, following chronic exposure to toxic substances. nih.govplos.orgresearchgate.net For instance, chronic exposure of rats to lead has been shown to cause significant histological changes in the liver and kidneys. researchgate.net While specific histological data for potassium 4-dodecylbenzenesulfonate is limited, the potential for liver and kidney effects at high doses is a key consideration in its toxicological assessment. nih.govresearchgate.net

Interactive Data Table: Acute Oral LD50 of Dodecylbenzenesulfonate Salts

Animal ModelCompoundLD50 (g/kg)Reference
MouseSodium Dodecylbenzenesulfonate2.0 daikinchemicals.com
RatSodium Dodecylbenzenesulfonate1.26 daikinchemicals.com

Determination of No Observed Adverse Effect Levels (NOAEL)

The No Observed Adverse Effect Level (NOAEL) is the highest dose of a substance at which no statistically or biologically significant adverse effects are observed. For related compounds, a NOAEL of around 50 mg/kg/day has been suggested based on effects observed in animal studies. In a three-generation reproductive toxicity study in rats, a NOAEL of 4 mg/kg body weight per day was established based on maternal and fetal toxicity. For repeated dose toxicity in rats, a NOAEL higher than 100 mg/kg bw per day has been reported for a similar compound, with no reproductive effects up to 400 mg/kg bw per day. niph.go.jp

Reproductive and Developmental Toxicology Investigations

Dermal and Ocular Irritation Potential Studies

This compound is recognized as a skin and eye irritant. oecd.org The severity of irritation is dependent on the concentration of the substance. epa.govnih.gov According to GHS classifications from ECHA notifications, it is categorized as causing skin irritation (H315) and serious eye irritation (H319). oecd.org

In dermal irritation studies, such as the Draize test conducted on rabbits, dodecylbenzenesulfonate salts have been shown to cause irritation. nih.govivami.comwikipedia.orgecetoc.orgresearchgate.net At a concentration of 15%, sodium dodecylbenzenesulfonate was found to be severely irritating to rabbit skin. epa.govnih.gov However, at lower concentrations, the irritation is generally slight to moderate and reversible. nih.gov

Ocular irritation studies have also demonstrated the potential for these compounds to cause eye damage. daikinchemicals.comnih.govnih.gov The CIR Expert Panel noted that sodium dodecylbenzenesulfonate can be an ocular irritant, particularly at a pH of 9. daikinchemicals.com

Interactive Data Table: GHS Hazard Classification for this compound

Hazard ClassHazard StatementSource
Skin IrritationH315: Causes skin irritation oecd.org
Eye IrritationH319: Causes serious eye irritation oecd.org

Genotoxicity and Mutagenicity Assessments of Degradation Products

The degradation of dodecylbenzene (B1670861) sulfonate can lead to the formation of byproducts with potential genotoxic and mutagenic properties. nih.govnih.gov Studies have shown that the simultaneous treatment of linear dodecylbenzenesulfonate with ozone and ultraviolet (UV) radiation results in the formation of formaldehyde (B43269) and glyoxal (B1671930) as intermediate degradation products. nih.gov

The resulting aqueous solution containing these decomposed products was found to be mutagenic in Salmonella typhimurium strains TA100 and TA104. nih.gov Interestingly, the observed mutagenic activity was greater than the sum of the mutagenic activities of formaldehyde and glyoxal alone, suggesting the presence of other unidentified mutagenic intermediates. nih.gov Formaldehyde itself is a known genotoxic agent. nih.gov Glyoxal has also been shown to be mutagenic in in vitro studies. oecd.orgnih.govembopress.org

Ecotoxicological Impact on Aquatic and Terrestrial Organisms

This compound, as an anionic surfactant, can have a significant impact on aquatic ecosystems. The toxicity of dodecylbenzene sulfonate (LAS) to aquatic organisms is well-documented.

Studies on the aquatic toxicity of C12LAS have reported mean acute 4-day LC50 values ranging from 1.5 to >3.0 mg/L for various species, including fish and invertebrates. europa.eu For the cladoceran Daphnia magna, a common indicator species in ecotoxicology, the 48-hour LC50 value for sodium dodecyl sulfate (B86663), a related surfactant, was reported to be 10,300 µg/L. nih.gov Other studies have shown EC50 values for various surfactants on Daphnia magna to be in the mg/L range. nih.gov

Chronic exposure studies have shown effects at lower concentrations. For instance, 32-day chronic exposures to C12LAS resulted in EC20 values (the concentration causing a 20% effect) of 0.27 mg/L for the mollusk Corbicula (affecting length), 0.95 mg/L for the amphipod Hyalella (affecting survival), and approximately 1.0 mg/L for the fathead minnow (affecting survival). europa.eu

The toxicity to aquatic plants has also been investigated. For the aquatic plant Lemna minor (duckweed), potassium salts have shown varying levels of toxicity. nih.govresearchgate.netnih.gov While specific data for this compound on Lemna minor is limited, the general toxicity of surfactants to algae and aquatic plants is a recognized concern. nih.gov

Information on the terrestrial ecotoxicology of this compound is less abundant. However, the widespread use of surfactants can lead to their presence in soil through sludge application, potentially affecting terrestrial organisms like earthworms.

Interactive Data Table: Aquatic Ecotoxicity of Dodecylbenzene Sulfonate (C12LAS)

OrganismEndpointValue (mg/L)Reference
Fish and Invertebrates (various)4-day LC501.5 - >3.0 europa.eu
Corbicula (mollusk)32-day EC20 (length)0.27 europa.eu
Hyalella (amphipod)32-day EC20 (survival)0.95 europa.eu
Fathead Minnow (fish)32-day EC20 (survival)~1.0 europa.eu

Effects on Aquatic Biota and Ecosystems

This compound, as a member of the linear alkylbenzene sulfonates (LAS) group, can exhibit ecotoxicological effects on aquatic organisms. cleaninginstitute.orgnih.gov When released into aquatic environments, these anionic surfactants can impact a wide range of biota, from microorganisms to fish. nih.gov The toxicity of LAS is influenced by the length of the alkyl chain, with toxicity generally increasing with longer chain lengths. industrialchemicals.gov.au

Research indicates that the acute toxicity of LAS to most fish and invertebrate species falls within the range of 0.5 mg/L to 20 mg/L. cleaninginstitute.org For algae, there is a wider spread of sensitivity, with EC50 values (the concentration causing an effect in 50% of the test population) ranging from 0.1 mg/L to 100 mg/L for 90% of the species studied. cleaninginstitute.org Chronic toxicity, assessed over the full life cycle of an organism, shows No-Observed-Effect Concentrations (NOEC) for the fathead minnow at levels greater than 1 mg/L for LAS with alkyl chain lengths of 11.7 carbons or less. cleaninginstitute.org

Studies on the submerged aquatic plant Potamogeton perfoliatus have demonstrated that LAS is toxic in a dose-dependent manner. nih.gov At concentrations below 10 mg/l, only slight and reversible oxidative damage was observed. nih.gov However, at concentrations exceeding 10 mg/l, significant declines in antioxidant enzyme activities and photosynthesis pigment content were recorded, leading to serious physiological and growth damage at concentrations of 20-50 mg/l. nih.gov

In aquatic microbial communities, LAS can inhibit the metabolic activity of certain bacteria. For instance, in microcosms with lake water and treated wastewater, LAS concentrations of 10 mg/L and above showed inhibitory effects on the bioluminescence of Nitrosomonas europaea, a type of nitrifying bacteria. oup.com This indicates a potential disruption of key nutrient cycling processes in aquatic ecosystems. The toxicity of LAS in natural waters can be influenced by factors such as water hardness, as calcium ions can precipitate LAS, reducing its bioavailability to aquatic organisms. nih.gov

Table 1: Aquatic Toxicity of Linear Alkylbenzene Sulfonates (LAS)

Organism Type Species Endpoint LAS Concentration (mg/L) Chain Length Reference
Invertebrate Daphnia magna EC50 0.68 C14 cleaninginstitute.org
Invertebrate Daphnia magna EC50 2.6 C13 cleaninginstitute.org
Invertebrate Daphnia magna EC50 5.9 C12 cleaninginstitute.org
Invertebrate Daphnia magna EC50 21.2 C11 cleaninginstitute.org
Invertebrate Daphnia magna EC50 27.6 C10 cleaninginstitute.org
Invertebrate Daphnia magna NOEC 1.3 - 3.3 C11.8 cleaninginstitute.org
Fish Fathead Minnow NOEC >1 ≤ C11.7 cleaninginstitute.org
Bacteria Nitrosomonas europaea Inhibition 10 Not Specified oup.com
Aquatic Plant Potamogeton perfoliatus Significant Damage >10 Not Specified nih.gov

Impact on Soil Microbial Communities and Macrofauna

When applied to land, for instance through the use of sewage sludge as fertilizer, this compound and other LAS compounds can interact with soil organisms. researchgate.netnih.gov The potential for harm to soil microbiota exists, as LAS can denature proteins and disrupt cell membranes. researchgate.net However, the rapid aerobic degradation of LAS and its lower bioavailability when applied via sludge can mitigate these effects. researchgate.netnih.gov

However, certain microbial groups appear to be more sensitive. Autotrophic ammonia-oxidizing bacteria (AOB), which are crucial for the nitrogen cycle, have been shown to be more susceptible to LAS than many heterotrophic bacteria. nih.gov Studies have reported strong inhibitory effects on strains of Nitrosospira and Nitrosomonas, with 50% effective concentrations (EC50) for metabolic activity ranging from 6 to 38 mg/liter. nih.gov

Regarding soil macrofauna, studies have been conducted to determine the toxicity of LAS to various soil invertebrates. dntb.gov.ua The toxicity is dependent on the species and the specific endpoint being measured (e.g., survival, reproduction, growth). dntb.gov.ua A probabilistic risk assessment for agricultural soils concluded that LAS does not pose a significant risk to soil fauna and plants under normal sewage sludge amendment practices. nih.gov However, risks were identified in worst-case scenarios with high LAS concentrations and multiple applications. nih.gov The application of LAS can also lead to changes in the chemical characteristics of the soil, such as pH, electrical conductivity, organic matter, and cation exchange capacity. researchgate.net

Table 2: Effects of Linear Alkylbenzene Sulfonates (LAS) on Soil Ecosystems

Organism/Parameter Effect LAS Concentration Soil Type Reference
Bacterial Community Little to no significant influence on functional diversity 22 and 174 mg/kg Sandy agricultural soil nih.gov
Bacterial Community Altered pattern of substrate utilization 174 mg/kg Sandy agricultural soil nih.gov
Autotrophic Ammonia-Oxidizing Bacteria 50% inhibition of metabolic activity (EC50) 6 - 38 mg/L Not specified nih.gov
Soil Chemical Characteristics Statistically significant changes in pH, EC, OM, CEC 5.84 - 19.6 mg/kg Agricultural soil researchgate.net
Soil Fauna and Plants No significant risk under normal sludge amendment Not specified Agricultural soil nih.gov

Emerging Research Frontiers and Future Perspectives

Development of Novel Applications in Nanomaterials Science

The unique amphiphilic properties of Potassium 4-dodecylbenzenesulfonate make it a valuable tool in the field of nanomaterials science. Its role as a surfactant is being leveraged to control the synthesis and functionalization of nanoparticles, opening up possibilities for advanced materials with tailored properties.

Researchers have investigated the use of the closely related 4-dodecylbenzenesulfonic acid as a molecular tool in the synthesis of conductive polymer-based nanoparticles. moleculardepot.com In such processes, the surfactant can act as a template or stabilizing agent, influencing the size, shape, and surface characteristics of the resulting nanoparticles. The dodecylbenzenesulfonate moiety, with its hydrophobic tail and hydrophilic head, can form micelles in solution, creating micro-nanoreactors that facilitate the polymerization and formation of nanoparticles. This control over nanoparticle morphology is crucial for applications ranging from electronics to nanomedicine.

Furthermore, studies have shown that surfactants can modify the surface properties of nanoparticles, which in turn affects their interaction with biological systems. For instance, research has indicated that surfactants can decrease the toxicity of certain nanoparticles, such as zinc oxide (ZnO) and titanium dioxide (TiO2), to aquatic organisms like Daphnia magna. moleculardepot.com By adsorbing onto the nanoparticle surface, this compound can alter the surface charge and reduce direct contact between the nanoparticle and biological membranes, thereby mitigating toxic effects. This line of research is critical for the development of safer nanomaterials for various applications.

Sustainable Synthesis and Green Chemistry Approaches

The traditional synthesis of this compound involves the sulfonation of linear dodecylbenzene (B1670861), typically using sulfur trioxide, followed by neutralization with potassium hydroxide (B78521). wikipedia.org While effective, this process raises environmental and safety concerns associated with the use of strong sulfonating agents. In response, the principles of green chemistry are being applied to develop more sustainable and environmentally benign synthetic routes.

Current research focuses on several key areas to improve the sustainability of the synthesis process:

Alternative Reagents and Catalysts: Exploring milder and more selective sulfonating agents and catalysts to reduce hazardous byproducts and energy consumption.

Solvent-Free Conditions: Developing methods that minimize or eliminate the use of volatile organic solvents, which are often toxic and contribute to air pollution. moleculardepot.com

Ion Exchange Resins: One promising green approach involves the use of ion exchange. For example, Cholinium 4-dodecylbenzenesulfonate, noted for its biodegradability and low toxicity, has been synthesized via ion exchange from sodium 4-dodecylbenzenesulfonate. A similar strategy could be adapted for the synthesis of the potassium salt, offering a "greener" alternative to traditional neutralization methods.

An adaptation of a patented method for a related compound showcases a procedure where dodecylbenzenesulfonic acid is mixed with methanol (B129727) and neutralized with potassium hydroxide (KOH) at a controlled temperature of 35°C. Optimizing such parameters, including molar ratios and reaction times, is a key aspect of developing more efficient and sustainable industrial production.

Addressing Environmental Persistence and Ecotoxicological Challenges

As a widely used surfactant, the environmental fate and ecotoxicological impact of this compound, and linear alkylbenzene sulfonates (LAS) in general, are of significant concern. nih.govscholarsresearchlibrary.com Extensive research has been conducted to understand its persistence, biodegradation pathways, and effects on aquatic and terrestrial ecosystems.

Linear alkylbenzene sulfonates are known to be biodegradable under aerobic conditions, with a half-life in the environment of approximately 1 to 3 weeks. wikipedia.org In wastewater treatment plants with activated sludge systems, removal rates for LAS can be as high as 99.5%. oup.com However, their persistence increases under anaerobic conditions, which can be found in some sediments and sludge. heraproject.com

The biodegradation of dodecylbenzene sulfonate typically proceeds through a multi-step process initiated by microorganisms: rsc.orghibiscuspublisher.com

Omega-oxidation: The terminal methyl group of the alkyl chain is oxidized.

Beta-oxidation: The alkyl chain is progressively shortened.

Desulfonation and Ring Cleavage: The sulfonate group is removed, and the benzene (B151609) ring is broken down. hibiscuspublisher.com

Studies have identified various intermediate products during this degradation process, providing a deeper understanding of the metabolic pathways involved. rsc.org

Despite its biodegradability, the ecotoxicity of LAS to aquatic organisms is a critical consideration. The toxicity is influenced by the length of the alkyl chain and the specific isomer.

Below is a table summarizing key data on the environmental fate and ecotoxicity of linear alkylbenzene sulfonates (LAS).

ParameterValue/ObservationReference
Biodegradability Readily biodegradable under aerobic conditions. industrialchemicals.gov.au
Half-life (aerobic) Approximately 1–3 weeks. wikipedia.org
Removal in Activated Sludge WWTPs Average of 99.5%. oup.com
Persistence More persistent under anaerobic conditions. wikipedia.orgheraproject.com
Primary Biodegradation Half-life (in soil) Maximum of one week. heraproject.com

The following table presents ecotoxicity data for LAS in various aquatic organisms.

Organism TypeEndpointConcentration (mg/L)Reference
Fish LD502.3 wikipedia.org
Aquatic Organisms Acute Ecotoxicity> 1 industrialchemicals.gov.au
Aquatic Organisms Chronic Ecotoxicity> 0.1 industrialchemicals.gov.au

Interdisciplinary Research Synergies for Comprehensive Understanding

A comprehensive understanding of this compound requires a collaborative, interdisciplinary approach, integrating knowledge from chemistry, biology, environmental science, and materials science.

Chemistry and Materials Science: Chemists are focused on developing greener synthesis routes and understanding the fundamental chemical properties of the surfactant. This knowledge is then applied by materials scientists to create novel nanomaterials with controlled properties for applications in electronics and medicine. moleculardepot.com

Environmental Science and Microbiology: Environmental scientists track the fate and transport of the compound in ecosystems, assessing its impact on water and soil quality. nih.govindustrialchemicals.gov.au They work in tandem with microbiologists who identify the specific bacterial strains, such as Ochrobactrum anthropi and Pseudomonas aeruginosa, responsible for its biodegradation and elucidate the complex enzymatic pathways involved. nih.govnih.gov

Ecotoxicology and Regulatory Science: Ecotoxicologists determine the toxicological thresholds for various organisms, providing crucial data for environmental risk assessments. wikipedia.orgindustrialchemicals.gov.au This scientific evidence informs regulatory agencies in establishing guidelines for the safe use and disposal of products containing this surfactant.

This synergistic approach ensures that the lifecycle of this compound—from its synthesis to its ultimate environmental fate—is thoroughly investigated. The integration of these diverse research fields is essential for harnessing the benefits of this compound while minimizing its potential risks to human health and the environment.

Q & A

Q. What are the established methods for synthesizing potassium 4-dodecylbenzenesulfonate, and how can reaction conditions be optimized?

Synthesis typically involves sulfonation of dodecylbenzene followed by neutralization with potassium hydroxide. Key parameters include:

  • Sulfonation temperature : Maintained between 40–60°C to avoid side reactions like sulfone formation .
  • Neutralization pH : Adjusted to 7–8 using KOH to ensure complete salt formation .
  • Purification : Recrystallization from ethanol-water mixtures improves purity (>95%) .
    Optimization : Use fractional factorial design to test variables (e.g., molar ratios, solvent polarity) and monitor yields via HPLC or gravimetric analysis .

Q. How can researchers characterize the purity and structural integrity of this compound?

  • NMR spectroscopy : Confirm the presence of the dodecyl chain (δ 0.8–1.5 ppm for CH₃ and CH₂ groups) and aromatic sulfonate (δ 7.2–7.6 ppm) .
  • Elemental analysis : Verify C, H, S, and K content against theoretical values (e.g., C: 59.3%, H: 8.6%, S: 8.8%, K: 10.7%) .
  • Mass spectrometry : ESI-MS in negative ion mode should show [M⁻] at m/z 363.5 .

Q. What solvents and conditions are optimal for dissolving this compound in experimental settings?

  • Aqueous solubility : Highly soluble in water (≥100 mg/mL at 25°C) due to the hydrophilic sulfonate group .
  • Organic solvents : Limited solubility in nonpolar solvents (e.g., hexane), but miscible with polar aprotic solvents (e.g., DMSO, DMF) at elevated temperatures (50–60°C) .
    Note : Solubility can be enhanced by sonication or using surfactant-stabilized emulsions .

Advanced Research Questions

Q. How does this compound influence surface charge and colloidal stability in nanoparticle functionalization?

  • Surface charge modulation : The sulfonate group imparts a negative zeta potential (e.g., −30 to −50 mV in aqueous media), stabilizing nanoparticles against aggregation .
  • Functionalization protocols : Use a bilayer shell approach, where the compound self-assembles on hydrophobic cores (e.g., Au-Fe₃O₄ heterodimers) via hydrophobic interactions .
    Application example : In cellular uptake studies, negatively charged nanoparticles showed reduced non-specific binding compared to cationic counterparts .

Q. What mechanistic role does this compound play in photo-Fenton degradation processes?

  • Radical generation : Acts as a photosensitizer under UV irradiation, enhancing Fe(III)/Fe(II) cycling to produce hydroxyl radicals (•OH) .
  • Degradation efficiency : In Fe(III)-sulfite systems, paracetamol degradation rates increased by 40% when 0.1 mM this compound was added .
    Optimization : Monitor radical flux using electron paramagnetic resonance (EPR) and adjust pH to 3–4 for maximal Fe(III) solubility .

Q. How can researchers resolve contradictions in toxicity data for sulfonate-based surfactants?

  • Data synthesis framework :
    • Study confidence assessment : Rank studies by methodological rigor (e.g., in vivo vs. in vitro, sample size) .
    • Dose-response alignment : Normalize toxicity endpoints (e.g., LC₅₀, EC₅₀) across studies .
    • Principal contradiction analysis : Identify if discrepancies arise from species-specific metabolism or environmental matrix effects (e.g., organic matter content) .
      Example : Conflicting EC₅₀ values for aquatic toxicity may reflect differences in test organism lipid content or dissolved organic carbon .

Q. What strategies ensure reproducibility in studies using this compound as a surfactant template?

  • Detailed protocols : Specify surfactant-to-template ratios (e.g., 1:2 molar ratio for mesoporous silica synthesis) and mixing durations .
  • Batch consistency : Characterize each batch via FT-IR and dynamic light scattering (DLS) to confirm micelle size (e.g., 10–15 nm) .
  • Open data sharing : Publish raw NMR, HPLC, and TEM data in supplementary materials .

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.